molecular formula C9H6Cl3NO2S B174418 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride CAS No. 105627-81-4

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride

Cat. No. B174418
M. Wt: 298.6 g/mol
InChI Key: CSGOGYMPINXURE-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H5Cl2NO2S . It is a solid substance and is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for 1-Chloroisoquinoline-5-sulfonyl chloride is 1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8 (15 (11,13)14)6 (7)4-5-12-9/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride are not available, isoquinoline derivatives are known to participate in various chemical reactions. For instance, they can undergo cross-coupling reactions with aryl- and alkylmagnesium halides . They can also participate in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .


Physical And Chemical Properties Analysis

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride has a molecular weight of 262.12 . It is a solid substance and is typically stored at room temperature in an inert atmosphere .

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It is associated with Hazard Statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P301+P330+P331, P304+P340+P310, and P305+P351+P338+P310 .

properties

IUPAC Name

1-chloroisoquinoline-5-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S.ClH/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOGYMPINXURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621098
Record name 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroisoquinoline-5-sulfonyl chloride hydrochloride

CAS RN

105627-81-4
Record name 5-Isoquinolinesulfonyl chloride, 1-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105627-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroisoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 40 ml of thionyl chloride were added 2.93 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.4 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride under reduced pressure. Subsequently, 10 ml of dichloromethane was added to the reaction mixture to precipitate crystals, followed by separation of the crystals by filtration. The crystals thus obtained were washed with 10 ml of dichloromethane, and then dried under reduced pressure to obtain 3.06 g of 1-chloro-5-isoquinolinesulfonyl chloride hydrochloride. The compound was analyzed to give the following data.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step Two

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